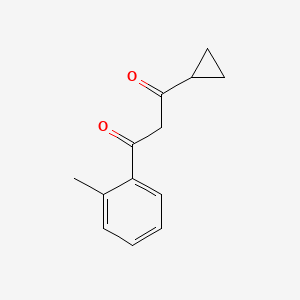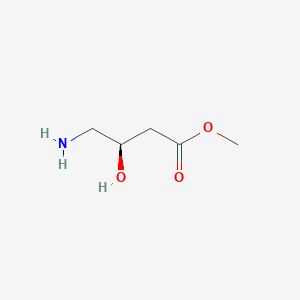
Methyl (3R)-4-amino-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-4-amino-3-hydroxybutanoate is an organic compound with significant importance in various scientific fields. This compound is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the third carbon atom, making it a chiral molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.
Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.
Substitution: Methyl (3R)-4-amino-3-aminobutanoate.
Aplicaciones Científicas De Investigación
Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.
Comparación Con Compuestos Similares
Methyl (3R)-4-amino-3-hydroxybutanoate can be compared with other similar compounds like:
Methyl (3R)-3-hydroxybutanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl (3R)-4-amino-3-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Methyl (3R)-4-amino-3-hydroxybutylamine: Features an amine group instead of an ester, affecting its solubility and chemical behavior.
These comparisons highlight the unique properties of this compound, such as its dual functional groups and chiral center, which contribute to its wide range of applications and reactivity.
Propiedades
Número CAS |
916971-31-8 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
methyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
Clave InChI |
QUTSKIWJUHDULC-SCSAIBSYSA-N |
SMILES isomérico |
COC(=O)C[C@H](CN)O |
SMILES canónico |
COC(=O)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



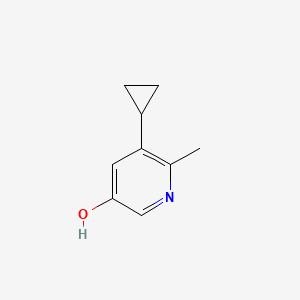


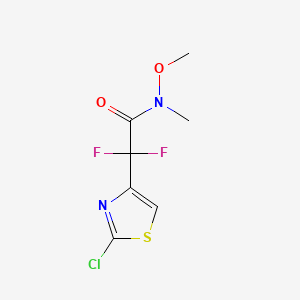
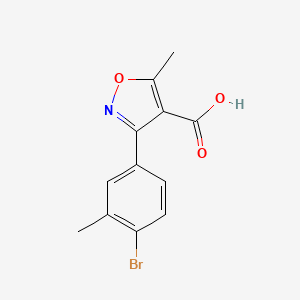
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
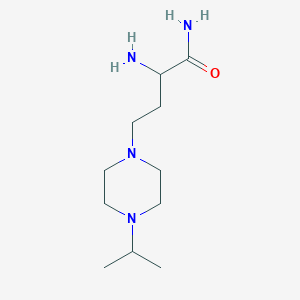
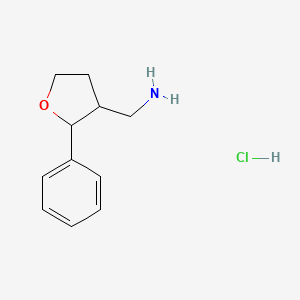
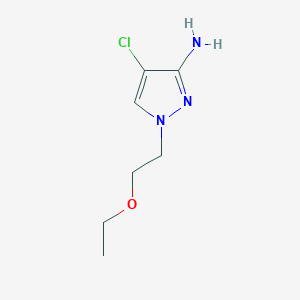
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

